REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][OH:9].[Mn]([O-])(=O)(=O)=[O:17].[K+].S([O-])(O)=O.[Na+].Cl>O>[CH3:6][CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:8]([OH:17])=[O:9] |f:2.3,4.5|
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
CC(CO)CCCCCC
|
Name
|
|
Quantity
|
63.4 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 7.3 hours while the reaction temperature
|
Duration
|
7.3 h
|
Type
|
CUSTOM
|
Details
|
was held at 21°~28° C
|
Type
|
CUSTOM
|
Details
|
The thus obtained reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with a 10% aqueous solution of sodium hydroxide
|
Type
|
ADDITION
|
Details
|
This extract was added with hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
again extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure (0.28 mmHg, 91°~94° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |